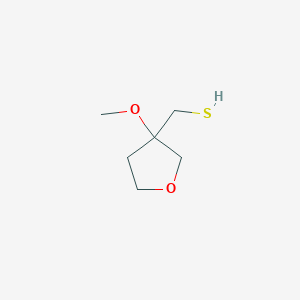

(3-Methoxyoxolan-3-yl)methanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

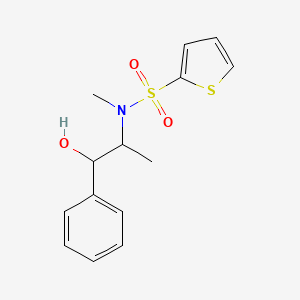

“(3-Methoxyoxolan-3-yl)methanethiol” is a chemical compound with the CAS Number: 2001598-64-5 . It has a molecular weight of 148.23 .

Molecular Structure Analysis

The IUPAC name for this compound is (3-methoxytetrahydrofuran-3-yl)methanethiol . The InChI code is 1S/C6H12O2S/c1-7-6 (5-9)2-3-8-4-6/h9H,2-5H2,1H3 .Scientific Research Applications

Chemical Reactions and Intermediates

The decomposition of methanethiol on metal surfaces has been a subject of interest in surface chemistry. Koestner et al. (1985) observed the decomposition of methanethiol on Pt(111) surfaces, identifying novel surface intermediates like thiomethoxy (SCH3) and thioformaldehyde (SCH2) with unique tilted geometries. These findings provide insights into the complex reactions occurring on catalytic surfaces and the formation of various intermediates (Koestner et al., 1985).

Catalysis and Synthesis

Mashkin (1994) conducted a kinetic study on the synthesis of dimethylsulfide and methanethiol, revealing general regularities in reaction mechanisms on aluminium oxide catalysts. This research is significant in understanding the catalytic processes involving methanethiol and its derivatives (Mashkin, 1994).

Environmental Chemistry and Methanotrophy

Schmitz et al. (2022) explored the consumption of methanethiol and hydrogen sulfide production by the thermoacidophilic methanotroph Methylacidiphilum fumariolicum SolV. This study contributes to our understanding of how methanotrophs interact with volatile organic sulfur compounds like methanethiol in various environments, highlighting their role in the sulfur cycle (Schmitz et al., 2022).

Surface Science and Adsorption Studies

Benziger and Preston (1985) investigated the reactions of methanethiol on various tungsten surfaces, comparing it with methanol. Their findings on the adsorption characteristics and reaction pathways of methanethiol on these surfaces contribute to our broader understanding of surface chemistry and organosulfur compounds (Benziger & Preston, 1985).

properties

IUPAC Name |

(3-methoxyoxolan-3-yl)methanethiol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-7-6(5-9)2-3-8-4-6/h9H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NICOVLLBVXQAHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCOC1)CS |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methoxyoxolan-3-yl)methanethiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

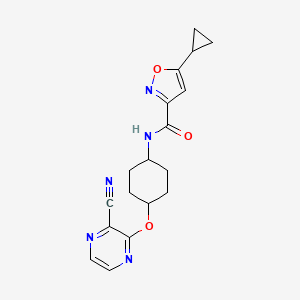

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2469355.png)

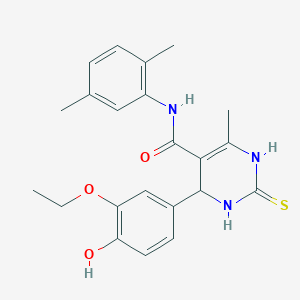

![1-(4-Chlorophenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2469364.png)

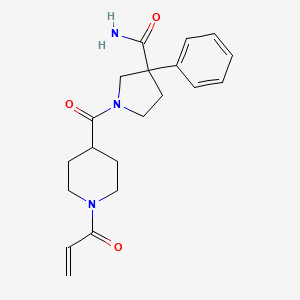

![4-Butoxy-N-[(2-methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2469365.png)